An In-depth Technical Guide to 2-benzyl-3,3-dimethyl-2H-inden-1-one: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-benzyl-3,3-dimethyl-2H-inden-1-one: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a versatile platform for the development of therapeutic agents targeting a wide array of biological targets. This guide focuses on a specific derivative, 2-benzyl-3,3-dimethyl-2H-inden-1-one, providing a comprehensive overview of its chemical structure, a detailed analysis of its physicochemical properties, and a discussion of relevant synthetic strategies and characterization techniques. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel indanone-based molecules for drug discovery and development.
Chemical Structure and Physicochemical Properties
2-benzyl-3,3-dimethyl-2H-inden-1-one, identified by the CAS number 17490-04-9, is a tricyclic aromatic ketone.[1] The core of the molecule is the 2H-inden-1-one system, which is substituted at the 2-position with a benzyl group and at the 3-position with two methyl groups.
The presence of the α,β-unsaturated ketone system within the five-membered ring makes arylidene indanones, a closely related class of compounds, rigid analogs of chalcones.[2] This structural feature is crucial for their biological activity. The planarity of the arylidene ring relative to the indanone core allows for the transmission of electronic effects from substituents on the aryl ring to the carbonyl group.[2] In the case of 2-benzyl-3,3-dimethyl-2H-inden-1-one, the benzyl group is not in conjugation with the enone system, which will influence its electronic properties and reactivity compared to its arylidene counterparts.
Caption: 2D Chemical Structure of 2-benzyl-3,3-dimethyl-2H-inden-1-one.
Table 1: Physicochemical Properties of 2-benzyl-3,3-dimethyl-2H-inden-1-one
| Property | Value | Source |
| CAS Number | 17490-04-9 | [1] |
| Molecular Formula | C₁₈H₁₈O | Calculated |
| Molecular Weight | 250.34 g/mol | Calculated |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | Inferred from structure |
| Appearance | Data not available |
Synthesis of Indanone Derivatives: A General Overview
The synthesis of indanone derivatives is a well-established area of organic chemistry, with numerous methods reported in the literature. A common and effective approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[3] While direct cyclization of the carboxylic acids is possible, it often requires harsh conditions. The use of acyl chlorides provides a milder alternative.
Another prevalent method for creating the indanone core is through a Nazarov cyclization. Furthermore, functionalization at the 2-position, as in the target molecule, can be achieved through various synthetic strategies. A patent describes a general method for preparing indanone compounds by reacting a substituted benzyl halide with a malonate, followed by hydrolysis, decarboxylation, and cyclization in the presence of a phosphoric acid-containing compound.[4]
Caption: General synthetic workflow for substituted indanone derivatives.
Experimental Protocols: Characterization of Indanone Derivatives
The structural elucidation and confirmation of purity of synthesized indanone derivatives rely on a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For 2-benzyl-3,3-dimethyl-2H-inden-1-one, one would expect to see characteristic signals for the aromatic protons of the indanone and benzyl moieties, a singlet for the benzylic methylene protons, and singlets for the two methyl groups at the 3-position.
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¹³C NMR: This provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the quaternary carbon at the 3-position, and the methyl carbons.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. For an indanone derivative, the most prominent and diagnostic peak will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1710 cm⁻¹.[5]
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the synthesized compound.
Structure-Activity Relationship (SAR) of Indanone Derivatives
The indanone scaffold has been extensively explored in the development of various therapeutic agents. Structure-activity relationship studies have revealed key structural features that govern their biological activity. For instance, in a series of indanone-based inhibitors of acetylcholinesterase, the substitution pattern on both the indanone and benzylpiperidine rings was found to be critical for activity.
The biological activities of indanone derivatives are diverse and include:
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Anticancer agents: Some derivatives have shown potent activity against various cancer cell lines.
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Anti-inflammatory agents: The indanone scaffold is present in compounds that inhibit the production of pro-inflammatory mediators.[6]
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Neuroprotective agents: Certain indanone derivatives have been investigated for the treatment of neurodegenerative diseases like Alzheimer's disease.
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α1-Adrenoceptor antagonists: Rational design has led to the development of potent and selective α1-adrenoceptor antagonists based on the indanone framework.[7]
The specific substitution at the 2- and 3-positions of the indanone ring, as seen in 2-benzyl-3,3-dimethyl-2H-inden-1-one, plays a crucial role in defining the molecule's three-dimensional shape and its potential interactions with biological targets. The gem-dimethyl group at the 3-position will introduce steric bulk, which can influence binding affinity and selectivity.
Conclusion
References
- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Advances, 7(15), 8969-8989.
- Arylidene indanone (AI) scaffolds are considered as the rigid cousins of chalcones... (2017). RSC Publishing.
- Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (n.d.).
- Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. (n.d.). Advion, Inc.
- Li, M., & Xia, L. (2007). Rational design, synthesis, biologic evaluation, and structure-activity relationship studies of novel 1-indanone alpha(1)-adrenoceptor antagonists. Chemical biology & drug design, 70(5), 461–464.
- Asymmetric Synthesis of Indanone Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- Molecular structure studies of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl). (n.d.). PMC.
- SUPPLEMENTARY INFORM
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org.
- 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggreg
- Zhu, A., Sun, Y., Lai, J., Chen, Z., Bu, X., Yue, Y. N., Ma, M., & Xue, F. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of organic chemistry, 87(12), 7884–7894.
- 2-benzyl-3,3-dimethyl-2H-inden-1-one. (n.d.). cas号查询.
- Method for preparing indanone compounds. (n.d.).
- Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2014). MDPI.
- An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. (n.d.). The Royal Society of Chemistry.
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